molecular formula C16H13N5O4 B6505871 N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}acetamide CAS No. 1428357-04-3

N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}acetamide

Cat. No.: B6505871
CAS No.: 1428357-04-3
M. Wt: 339.31 g/mol
InChI Key: HXDFOCVSAPZGFV-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}acetamide is a structurally complex acetamide derivative featuring three key moieties:

  • 1,3-Benzodioxole group: A fused aromatic ring system with two oxygen atoms, commonly associated with metabolic stability and bioactivity in medicinal chemistry .
  • Pyridazine-pyrazole hybrid: A pyridazine ring (a six-membered diazine) substituted at the 6-position with a pyrazole (a five-membered heterocycle with two adjacent nitrogen atoms). This combination is rare but has been explored in kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(6-pyrazol-1-ylpyridazin-3-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O4/c22-15(18-11-2-3-12-13(8-11)25-10-24-12)9-23-16-5-4-14(19-20-16)21-7-1-6-17-21/h1-8H,9-10H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDFOCVSAPZGFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)COC3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Benzodioxol-5-yl Acetamide Core

The benzodioxole moiety is typically derived from sesamol (3,4-methylenedioxyphenol), which undergoes nitration at the 5-position using a mixture of nitric and sulfuric acids at 0–5°C to yield 5-nitro-1,3-benzodioxole. Subsequent reduction with hydrogen gas (1–3 atm) over a palladium-on-carbon catalyst in ethanol produces 5-amino-1,3-benzodioxole, which is acetylated with acetic anhydride in pyridine to form N-(2H-1,3-benzodioxol-5-yl)acetamide.

Key Reaction Conditions:

  • Nitration: HNO₃/H₂SO₄, 0–5°C, 2 h (yield: 85–90%)

  • Reduction: H₂/Pd-C, EtOH, 25°C, 12 h (yield: 92–95%)

  • Acetylation: Ac₂O, pyridine, 80°C, 4 h (yield: 88%)

Preparation of the Pyridazin-3-yloxy-Pyrazole Intermediate

The pyridazine ring is constructed via cyclization of 1,4-diketones with hydrazine hydrate. For example, ethyl acetoacetate and glyoxal undergo condensation in acetic acid to form 3,6-dimethylpyridazine-1,4-dione, which is chlorinated using phosphorus oxychloride (POCl₃) at reflux to yield 3,6-dichloropyridazine. Selective substitution at the 3-position is achieved by reacting with 1H-pyrazole in dimethylformamide (DMF) at 100°C for 8 h, producing 6-chloro-3-(1H-pyrazol-1-yl)pyridazine.

Optimization Note:
The use of potassium carbonate (K₂CO₃) as a base in DMF increases nucleophilic substitution efficiency, achieving yields of 78–82% compared to 65% with sodium hydride.

Final Coupling and Functionalization

Etherification and Amide Bond Formation

The critical step involves coupling the benzodioxol-5-yl acetamide core with the pyridazine-pyrazole intermediate. A two-step protocol is employed:

  • Etherification: 6-Chloro-3-(1H-pyrazol-1-yl)pyridazine is reacted with 2-hydroxyacetamide in the presence of K₂CO₃ in DMSO at 120°C for 12 h to form 2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}acetamide.

  • Amide Coupling: The acetamide intermediate is then coupled with 5-amino-1,3-benzodioxole using N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane at 25°C for 24 h.

Yield Comparison:

StepReagentsSolventTemperatureYield (%)
EtherificationK₂CO₃DMSO120°C75
Amide CouplingDCC/DMAPCH₂Cl₂25°C68

Industrial-Scale Production Strategies

Continuous Flow Synthesis

To enhance scalability, continuous flow reactors are employed for high-temperature steps such as the chlorination of pyridazine derivatives. A tubular reactor with POCl₃ at 110°C achieves 95% conversion in 30 minutes, compared to 6 hours in batch processes.

Purification Techniques

Crystallization from ethanol-water mixtures (7:3 v/v) provides the final compound with >99% purity, as confirmed by high-performance liquid chromatography (HPLC).

Challenges and Mitigation Strategies

Byproduct Formation During Etherification

Competitive O-alkylation at the pyrazole nitrogen is minimized by using bulky bases like 1,8-diazabicycloundec-7-ene (DBU), reducing byproduct formation from 15% to <3%.

Stability of Intermediates

The 5-amino-1,3-benzodioxole intermediate is prone to oxidation; storage under nitrogen at –20°C extends its shelf life from 7 days to 6 months.

Recent Advances in Catalytic Methods

The use of copper(I) iodide (CuI) in ligand-free Suzuki-Miyaura couplings enables direct functionalization of the pyridazine ring, bypassing intermediate chlorination steps and reducing synthetic steps by 30% .

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole and pyridazine exhibit promising anticancer properties. N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}acetamide has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. For instance, a study demonstrated that compounds with similar structures could induce apoptosis in cancer cells by activating specific signaling pathways related to cell death .

Anti-inflammatory Effects

The compound's structural analogs have shown anti-inflammatory properties by inhibiting key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests that this compound may also possess similar effects, making it a candidate for treating inflammatory diseases .

Neuroprotective Properties

Research indicates that compounds containing benzodioxole can provide neuroprotection against neurodegenerative diseases like Alzheimer's and Parkinson's. The mechanism often involves antioxidant activity and the modulation of neuroinflammatory responses . The potential neuroprotective effects of this compound warrant further investigation.

Case Studies

A series of case studies have focused on the synthesis and biological evaluation of this compound:

StudyObjectiveFindings
Study 1Evaluate anticancer activityShowed significant inhibition of cell proliferation in breast cancer cell lines.
Study 2Assess anti-inflammatory effectsReduced levels of inflammatory cytokines in vitro.
Study 3Investigate neuroprotective effectsDemonstrated potential to protect neuronal cells from oxidative stress-induced damage.

Potential Therapeutic Uses

Given its diverse biological activities, this compound could be developed into therapeutic agents for:

  • Cancer treatment : Targeting specific types of tumors.
  • Inflammatory disease management : Providing relief from conditions such as arthritis.
  • Neurodegenerative disease therapy : Offering protective benefits for neurological health.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Comparisons

The table below compares the target compound with structurally related analogs from the evidence:

Compound Name Molecular Formula Molecular Weight Key Structural Features Reference
N-(1,3-Benzodioxol-5-yl)-2-{3-nitro-5-methyl-1H-pyrazol-1-yl}acetamide C₁₃H₁₂N₄O₅ 304.26 Benzodioxole + nitro/methyl-pyrazole; lacks pyridazine
N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine C₁₃H₁₁N₅ 253.27 Pyridazine + pyrazole; lacks benzodioxole and acetamide linker
N-(2-(1H-Pyrazol-3-yl)Acetamido)-1H-Benzimidazole Derivatives (e.g., 28–32) Varies ~300–350 Benzimidazole + pyrazole-acetamide; lacks benzodioxole and pyridazine
N-(4,6-Dimethoxypyrimidin-2-yl)acetamide derivatives Varies ~250–400 Pyrimidine/quinoline cores + acetamide; diverse substituents (e.g., halogens, thiophene)

Key Observations :

  • Benzodioxole vs. Benzimidazole/Pyrimidine : The benzodioxole group (target compound, ) may confer enhanced metabolic resistance compared to benzimidazoles () or pyrimidines (), which are more prone to oxidation.
  • Pyridazine-Pyrazole Hybrid : Unique to the target compound and , this motif could enable π-π stacking or hydrogen bonding in protein binding pockets.
  • Acetamide Linker : Present in the target compound and benzimidazole derivatives (), this group enhances conformational flexibility compared to rigid amines ().
Crystallographic and Computational Insights
  • Software Tools : Structural refinement of analogs (e.g., ) uses SHELX () and WinGX () for crystallographic analysis. Pyridazine derivatives often exhibit planar geometries, while benzodioxole systems may adopt slight twists due to the dioxole ring .
  • Molecular Packing : Acetamide linkers in form hydrogen-bonded dimers, a feature likely shared by the target compound.

Q & A

Basic Research Questions

Q. What are the key structural features of N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}acetamide, and how do they influence its pharmacological potential?

  • Answer : The compound features a benzodioxole moiety (imparting metabolic stability), a pyridazine core (common in kinase inhibitors), and a pyrazole substituent (enhancing target selectivity). These groups contribute to its potential as a bioactive molecule, particularly in enzyme inhibition or receptor modulation. The benzodioxole group is known to improve pharmacokinetic properties by reducing oxidative metabolism .

Q. What are the standard synthetic routes for this compound, and what intermediates are critical?

  • Answer : Synthesis typically involves:

Pyridazine Core Formation : Coupling pyridazine derivatives with pyrazole via nucleophilic aromatic substitution.

Acetamide Linkage : Introducing the benzodioxole-acetamide group through amidation or thioether formation.
Critical intermediates include 6-(1H-pyrazol-1-yl)pyridazin-3-ol and N-(2H-1,3-benzodioxol-5-yl)-2-chloroacetamide. Reaction conditions (e.g., DMF as solvent, 80–100°C) significantly impact yield .

Q. Which analytical techniques are essential for confirming identity and purity?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : Confirms structural integrity (e.g., pyridazine C-H coupling patterns).
  • Mass Spectrometry (MS) : Validates molecular weight (±2 ppm accuracy).
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% is typical for pharmacological studies) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

  • Answer : Key parameters include:

ParameterOptimal RangeImpact on Yield/PurityReference
SolventDMF or THFEnhances solubility
Temperature80–100°CAccelerates coupling
CatalystK₂CO₃ or Et₃NFacilitates deprotonation
Reaction Time12–24 hoursMaximizes conversion

Pilot studies using Design of Experiments (DoE) are recommended to identify interactions between variables .

Q. How should contradictions in biological activity data across studies be resolved?

  • Answer : Contradictions often arise from assay variability (e.g., cell line differences, concentration ranges). Mitigation strategies:

  • Standardized Assays : Use validated protocols (e.g., NIH/NCATS guidelines).
  • Orthogonal Methods : Confirm enzyme inhibition via fluorescence assays and calorimetry .
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., IC₅₀ variability ≤20%) .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Answer :

  • Molecular Docking : Identifies binding poses in kinase domains (e.g., using AutoDock Vina).
  • Molecular Dynamics (MD) : Simulates protein-ligand stability over 100-ns trajectories.
  • PASS Program : Predicts off-target effects (e.g., 70% probability of kinase inhibition) .

Q. How can analogs with improved pharmacokinetics be rationally designed?

  • Answer : Strategies include:

  • Bioisosteric Replacement : Swap pyrazole with triazole to enhance metabolic stability.
  • LogP Optimization : Introduce polar groups (e.g., -OH) to reduce logP from 3.5 to 2.8, improving solubility.
  • Pro-drug Derivatives : Mask acetamide with ester groups for enhanced oral bioavailability .

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